molecular formula C12H14N2 B1593233 (s)-1-n-Benzyl-2-cyano-pyrrolidine CAS No. 928056-25-1

(s)-1-n-Benzyl-2-cyano-pyrrolidine

Cat. No.: B1593233
CAS No.: 928056-25-1
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-1-n-Benzyl-2-cyano-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-n-Benzyl-2-cyano-pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a benzyl halide and a cyanide source. One common method is the nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the benzyl halide, followed by the introduction of the cyano group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-1-n-Benzyl-2-cyano-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

(s)-1-n-Benzyl-2-cyano-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (s)-1-n-Benzyl-2-cyano-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (s)-1-n-Benzyl-2-cyano-pyrrolidine: Unique due to its specific substitution pattern and chiral nature.

    1-n-Benzyl-2-cyano-pyrrolidine: Lacks chirality, which can affect its biological activity.

    2-cyano-pyrrolidine: Lacks the benzyl group, resulting in different chemical properties and applications.

Uniqueness

This compound stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S)-1-benzylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFYOCFQGYYIH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649647
Record name (2S)-1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928056-25-1
Record name (2S)-1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Reactant of Route 2
Reactant of Route 2
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Reactant of Route 3
Reactant of Route 3
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Reactant of Route 4
Reactant of Route 4
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Reactant of Route 5
Reactant of Route 5
(s)-1-n-Benzyl-2-cyano-pyrrolidine
Reactant of Route 6
Reactant of Route 6
(s)-1-n-Benzyl-2-cyano-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.